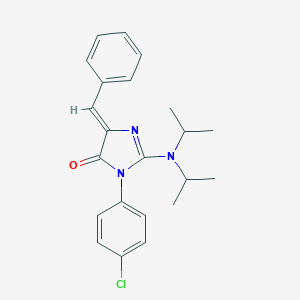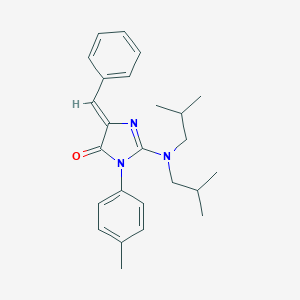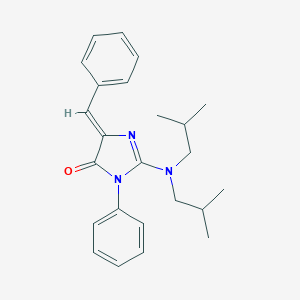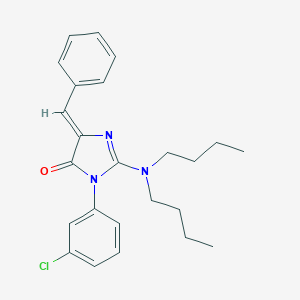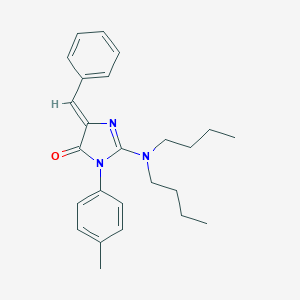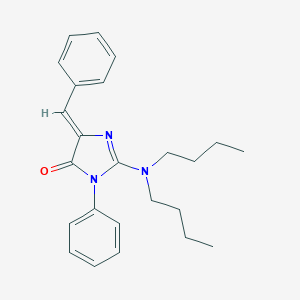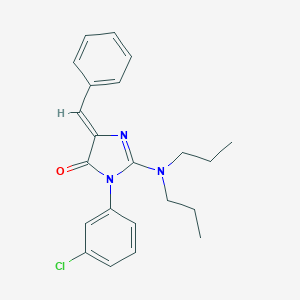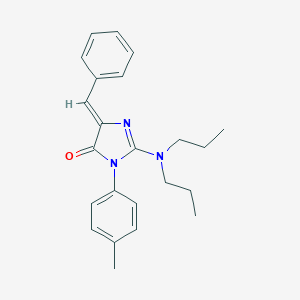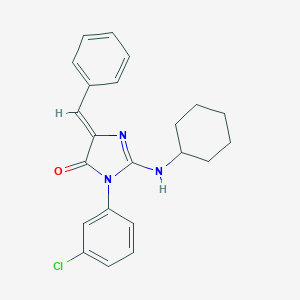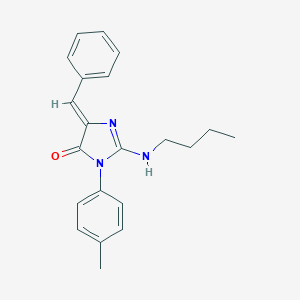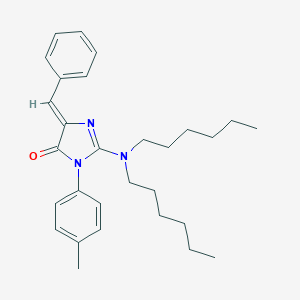![molecular formula C14H12Cl2N4O2 B295995 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains two oxadiazole rings and a 1,3,4-oxadiazole ring. This compound has been synthesized using various methods and has been found to have potential applications in different fields of science.
作用机制
The mechanism of action of 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole is not fully understood. However, studies have shown that this compound can interact with different cellular targets, leading to its biological activities. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9. It has also been found to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor.
Biochemical and Physiological Effects
This compound has been found to have different biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In normal cells, this compound has been found to have low toxicity, making it a potential candidate for further development as an anticancer agent.
实验室实验的优点和局限性
The advantages of using 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
There are many future directions for the study of 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole. In the field of medicinal chemistry, further studies are needed to investigate the anticancer properties of this compound and its potential use in combination with other anticancer agents. In the field of materials science, further studies are needed to investigate the fluorescence properties of this compound and its potential use in different applications such as bioimaging and sensing. Overall, the study of this compound has the potential to lead to the development of new drugs and materials with unique properties.
合成方法
The synthesis of 2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole can be achieved using different methods. One of the most common methods involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with chloromethyl chloroformate in the presence of a base. The resulting intermediate is then reacted with 4-amino-5-(chloromethyl)-1,3,4-oxadiazole to yield the final product.
科学研究应用
2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole has been found to have potential applications in different fields of science. In the field of medicinal chemistry, this compound has been studied for its potential anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In the field of materials science, this compound has been studied for its potential use as a fluorescent probe. It has been found to exhibit strong fluorescence properties, making it useful for various applications such as bioimaging and sensing.
属性
分子式 |
C14H12Cl2N4O2 |
|---|---|
分子量 |
339.2 g/mol |
IUPAC 名称 |
2-(chloromethyl)-5-[4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-7-3-10(14-20-18-12(6-16)22-14)8(2)4-9(7)13-19-17-11(5-15)21-13/h3-4H,5-6H2,1-2H3 |
InChI 键 |
LIPKHVQDCWBSBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2=NN=C(O2)CCl)C)C3=NN=C(O3)CCl |
规范 SMILES |
CC1=CC(=C(C=C1C2=NN=C(O2)CCl)C)C3=NN=C(O3)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


